molecular formula C14H10F3N5OS B4519663 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4519663
M. Wt: 353.32 g/mol
InChI Key: MRLKXBUNAOXKSU-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazolopyridazine core, which is known for its diverse biological activities, and a trifluoromethylphenyl group, which enhances its chemical stability and biological efficacy.

Scientific Research Applications

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties, such as high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Trifluoromethylphenyl Group: This step usually involves coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the triazolopyridazine core or the sulfanyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halides or organometallics under catalytic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that play a role in disease pathways.

    Pathways Involved: Inhibition of kinase activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibition properties.

    Trifluoromethyl-substituted triazoles: Known for their stability and biological activity.

Uniqueness

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a triazolopyridazine core and a trifluoromethylphenyl group, which together confer high stability, reactivity, and biological efficacy.

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5OS/c15-14(16,17)9-2-1-3-10(6-9)19-12(23)7-24-13-5-4-11-20-18-8-22(11)21-13/h1-6,8H,7H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLKXBUNAOXKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN3C=NN=C3C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

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